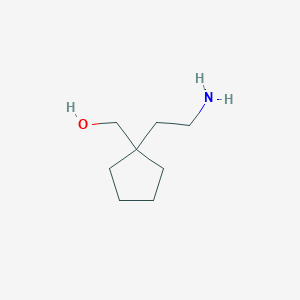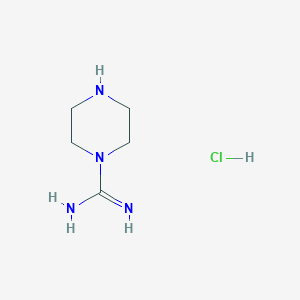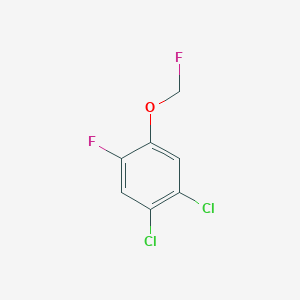
2-(2,6-Dichlorophenyl)-3-(difluoromethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dichlorophenyl)-3-(difluoromethoxy)pyridine is an organic compound with the molecular formula C12H7Cl2F2NO. This compound is characterized by the presence of a pyridine ring substituted with dichlorophenyl and difluoromethoxy groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)-3-(difluoromethoxy)pyridine typically involves the reaction of 2,6-dichlorophenylamine with difluoromethoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified using techniques like recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common. This ensures the efficient and safe production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorophenyl)-3-(difluoromethoxy)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted positions, using reagents like sodium methoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of methoxy-substituted derivatives
Scientific Research Applications
2-(2,6-Dichlorophenyl)-3-(difluoromethoxy)pyridine is used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of agrochemicals and materials science .
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenyl)-3-(difluoromethoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorophenylamine: Shares the dichlorophenyl group but lacks the pyridine ring and difluoromethoxy group.
3-(Difluoromethoxy)pyridine: Contains the pyridine ring and difluoromethoxy group but lacks the dichlorophenyl group.
Uniqueness
2-(2,6-Dichlorophenyl)-3-(difluoromethoxy)pyridine is unique due to the combination of its dichlorophenyl and difluoromethoxy substituents on the pyridine ring. This unique structure imparts specific chemical properties and biological activities that are not observed in the similar compounds mentioned above .
Properties
Molecular Formula |
C12H7Cl2F2NO |
|---|---|
Molecular Weight |
290.09 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)-3-(difluoromethoxy)pyridine |
InChI |
InChI=1S/C12H7Cl2F2NO/c13-7-3-1-4-8(14)10(7)11-9(18-12(15)16)5-2-6-17-11/h1-6,12H |
InChI Key |
VLUPXSFTGWRKHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=C(C=CC=N2)OC(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-Dimethyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxamide](/img/structure/B14036946.png)


![4-Chloroimidazo[5,1-F][1,2,4]triazine hcl](/img/structure/B14036972.png)
![Imidazo[1,2-a]pyridine-8-thiol](/img/structure/B14036991.png)







